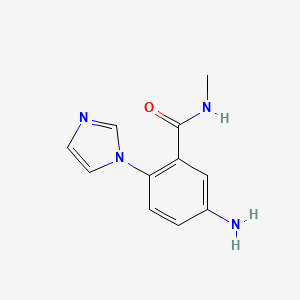

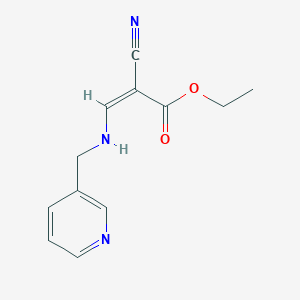

5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide (5-AIMB) is a small molecule that has been found to have potential applications in the fields of biochemistry, pharmacology, and medical research. 5-AIMB is a derivative of imidazole, an important class of heterocyclic compounds that are found in many biologically active compounds. 5-AIMB has been studied for its potential to act as a scaffold for drug design, as well as its ability to interact with various proteins and enzymes. The following paper will discuss the synthesis method of 5-AIMB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

- The development of new cyclic quaterbenzoxazole and -imidazole derivatives involves cyclization reactions that showcase the versatility of benzamide derivatives in synthesizing heterocyclic compounds. These compounds offer a new nine-ring system, expanding the toolbox for designing complex organic molecules (Tauer, 2002).

Multicomponent Carbonylation Reactions

- Research on palladium iodide catalyzed multicomponent carbonylation reactions reveals that 2-alkynylbenzamides undergo diverse pathways depending on the nucleophile and conditions used. This highlights the role of benzamide derivatives in facilitating the synthesis of isoindolinone and isobenzofuranimine derivatives, which are important in medicinal chemistry and material science (Mancuso et al., 2014).

Advanced Glycation End-Products (AGEs) Research

- The study of methylglyoxal (MG) in food and organisms, including its formation of advanced glycation end-products (AGEs) such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1), highlights the significance of imidazole derivatives in understanding the biochemical processes related to diabetes and neurodegenerative diseases (Nemet et al., 2006).

Catalysis and Polymerization

- Research on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands demonstrates the efficiency of these complexes in C-N bond formation via hydrogen-borrowing strategies. This showcases the potential of imidazole derivatives in catalyzing reactions for organic synthesis, further emphasizing their utility in creating valuable chemical bonds under solvent-free conditions (Donthireddy et al., 2020).

Ferroelectric and Antiferroelectric Materials

- The exploration of imidazole and benzimidazole derivatives for their ferroelectric and antiferroelectric properties opens new avenues in materials science. These compounds demonstrate potential for the development of lead- and rare-metal-free ferroelectric devices, leveraging the chemical stability and structural characteristics of imidazole units (Horiuchi et al., 2012).

Propiedades

IUPAC Name |

5-amino-2-imidazol-1-yl-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-13-11(16)9-6-8(12)2-3-10(9)15-5-4-14-7-15/h2-7H,12H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLZZAQHAPUCEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)

![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)

![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)

![Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2655435.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)